molecular formula C10H13NO B3262166 2-(Pyrrolidin-3-yl)phenol CAS No. 352232-05-4

2-(Pyrrolidin-3-yl)phenol

Cat. No.: B3262166
CAS No.: 352232-05-4
M. Wt: 163.22 g/mol
InChI Key: DFLVWVRCXSEXOY-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yl)phenol is a heterocyclic organic compound featuring a phenol ring substituted at the ortho position with a pyrrolidine moiety. Its molecular formula is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol. The pyrrolidine ring, a five-membered secondary amine, introduces basicity and conformational flexibility, while the phenolic hydroxyl group contributes to hydrogen bonding and acidity. This structural combination makes the compound a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where amine-phenol interactions are critical.

Properties

IUPAC Name

2-pyrrolidin-3-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-4-2-1-3-9(10)8-5-6-11-7-8/h1-4,8,11-12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLVWVRCXSEXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-3-yl)phenol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromophenol with pyrrolidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the pyrrolidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted phenols depending on the reagent used.

Scientific Research Applications

2-(Pyrrolidin-3-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Effects

  • 4-(Pyrrolidin-3-yl)phenol (CAS: 109049-91-4): A positional isomer of 2-(Pyrrolidin-3-yl)phenol, differing in the substitution of pyrrolidine at the para position of the phenol ring.

Chalcone and Pyridine Derivatives

  • 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone: A chalcone derivative with pyridine and dihydroxyphenyl groups. Unlike this compound, its extended π-conjugation system (due to the α,β-unsaturated ketone) enhances antioxidant activity, as observed in flavonoid analogs.

Medicinal Pyrrolidine Derivatives

  • TrkA Kinase Inhibitor (Patent EP2017): A pyrrolidine-containing compound with fluorophenyl and methoxyethyl substituents. The fluorine atom introduces electron-withdrawing effects, contrasting with the electron-donating hydroxyl group in this compound. This difference impacts electronic distribution and binding affinity to kinase targets .

Alkenyl and Pyridine Analogues

  • 2-(3-Pentenyl)pyridine (CAS: 2057-43-4): Features a pyridine ring and alkenyl chain. The lack of a phenolic group further diminishes hydrogen-bonding capacity .

Hydroxy-Alkenyl Phenols

  • 3-(1-Hydroxypent-2-en-3-yl)phenol: Contains a hydroxylated alkenyl chain. The flexible alkenyl group increases hydrophobicity, whereas the pyrrolidine in this compound introduces rigidity and amine-mediated interactions. This structural contrast highlights trade-offs between lipophilicity and target-specific binding .

Data Table: Key Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
This compound C₁₀H₁₃NO 163.22 Phenol (ortho), pyrrolidine High basicity (pKa ~11), moderate solubility
4-(Pyrrolidin-3-yl)phenol C₁₀H₁₃NO 163.22 Phenol (para), pyrrolidine Lower steric hindrance, improved solubility
1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone C₁₅H₁₃NO₃ 255.27 Dihydroxyphenyl, pyridine, ketone Antioxidant activity, UV absorption
2-(3-Pentenyl)pyridine C₁₀H₁₃N 147.22 Pyridine, alkenyl Low polarity, weak base
TrkA Kinase Inhibitor Complex N/A Fluorophenyl, methoxyethyl Enzyme inhibition, high specificity

Research Findings and Implications

  • Synthetic Challenges: Synthesis of pyrrolidine-phenol hybrids likely requires regioselective alkylation or cyclization strategies, as seen in pyridine derivatives (e.g., multi-step protocols involving Ullmann couplings or palladium catalysis) .
  • Biological Activity: Pyrrolidine derivatives, such as the TrkA inhibitor, demonstrate the importance of amine groups in kinase binding. The ortho-substituted phenol in this compound may sterically hinder interactions compared to para isomers but could enhance selectivity for certain targets .
  • Safety Considerations: While 2-(3-Pentenyl)pyridine requires precautions for inhalation and skin contact, the phenolic group in this compound may introduce different toxicity profiles, necessitating pH-dependent handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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